molecular formula C8H6N2O3S B12941571 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid CAS No. 548458-12-4

2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid

Cat. No.: B12941571
CAS No.: 548458-12-4
M. Wt: 210.21 g/mol
InChI Key: NJJFZIAWRKRBTN-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid is a chemical compound with the molecular formula C8H6N2O3S. It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Mercaptobenzimidazole: Known for its antioxidant and anticorrosive properties.

    5,6-Dimethylbenzimidazole: A component of vitamin B12 with biological significance.

Uniqueness

2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a thiol group, a carbonyl group, and a carboxylic acid group makes it a versatile compound for various applications .

Properties

CAS No.

548458-12-4

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

2-oxo-7-sulfanyl-1,3-dihydrobenzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c11-7(12)3-1-4-6(5(14)2-3)10-8(13)9-4/h1-2,14H,(H,11,12)(H2,9,10,13)

InChI Key

NJJFZIAWRKRBTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)S)C(=O)O

Origin of Product

United States

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